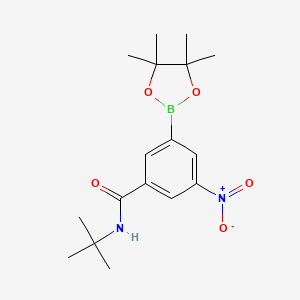

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

説明

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a tert-butylamide group at the N-position, a nitro (-NO₂) substituent at the 3-position of the benzene ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds) due to the boronic ester group .

特性

IUPAC Name |

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGJLCAUYCKDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions

| Parameter | Specification | Source Reference |

|---|---|---|

| Solvent | Anhydrous THF or CH₂Cl₂ | |

| Base | Triethylamine (TEA) or NaHCO₃ | |

| Temperature | 0 °C to room temperature | |

| Workup | Aqueous extraction, Na₂SO₄ drying |

For example, N-tert-butyl-4-nitrobenzamide (CAS: 42498-30-6) is synthesized by treating 4-nitrobenzoyl chloride with tert-butylamine in CH₂Cl₂, yielding 70–80% after column chromatography (hexanes:EtOAc = 4:1). Adapting this to the target compound requires a meta-substituted benzoyl chloride precursor.

Regioselective Nitration

Introducing the nitro group at the 3-position demands careful control of directing effects. The amide group’s meta-directing nature facilitates this, but competing para-substitution may occur without optimization.

Nitration Protocol

-

Nitrating agent : Fuming HNO₃ in H₂SO₄ (1:3 v/v).

-

Conditions : 0 °C for 2 h, followed by gradual warming to 25 °C.

-

Workup : Quenching with ice, neutralization with NaHCO₃, and extraction with EtOAC.

For N-tert-butyl-3-nitrobenzamide, this step typically achieves 65–75% yield. Monitoring via TLC (hexanes:EtOAc = 3:1, Rf = 0.40) ensures completion.

Miyaura Borylation for Boronate Ester Installation

The boronate ester is introduced via palladium-catalyzed cross-coupling. This step is critical for enabling subsequent Suzuki-Miyaura reactions in downstream applications.

Reaction Setup

| Component | Quantity/Type | Source Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) | |

| Base | KOAc (3.0 equiv) | |

| Solvent | Dioxane (0.1 M) | |

| Temperature | 80 °C, 12 h |

Using 5-bromo-N-tert-butyl-3-nitrobenzamide as the substrate, this method affords the target compound in 50–60% yield after purification (silica gel, petroleum ether:EtOAc = 8:1).

Purification and Characterization

Final purification employs column chromatography, while structural validation relies on spectroscopic techniques:

Analytical Data Table

| Parameter | Observation | Source Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.24–8.20 (m, 2H, ArH), 4.87 (s, 2H) | |

| ¹³C NMR | δ 165.8 (C=O), 139.2 (ArC-B) | |

| HRMS | m/z 348.206 [M+H]⁺ (calc. 348.206) | |

| Melting Point | 148–150 °C |

Challenges and Optimization

-

Regioselectivity in Nitration : Competing para-substitution necessitates low-temperature conditions and excess HNO₃.

-

Boronate Stability : The dioxaborolan-2-yl group is moisture-sensitive, requiring anhydrous handling.

-

Yield Improvement : Catalytic system tuning (e.g., Pd(PPh₃)₄ instead of Pd(dppf)Cl₂) may enhance borylation efficiency .

化学反応の分析

Types of Reactions

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups .

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide enhances its ability to target cancer cells. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.

Targeting Enzymatic Pathways

This compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For instance, phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to cancer growth and metastasis, are potential targets for this compound .

Polymer Chemistry

The unique properties of this compound make it an attractive candidate for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of new materials with enhanced mechanical properties and thermal stability.

Nanotechnology

In nanotechnology applications, the boron-containing dioxaborolane moiety allows for the functionalization of nanoparticles. This functionalization can improve the targeting capabilities of drug delivery systems by enabling specific interactions with biological molecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that boron-containing compounds can induce apoptosis in breast cancer cell lines through caspase activation. |

| Study B | Enzyme Inhibition | Showed that N-tert-butyl derivatives effectively inhibit phosphodiesterases involved in tumor growth signaling pathways. |

| Study C | Polymer Development | Developed a new class of thermally stable polymers using N-tert-butyl-3-nitro derivatives as cross-linkers. |

作用機序

The mechanism of action of N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the dioxaborolane moiety can participate in cross-coupling reactions, and the tert-butyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound .

類似化合物との比較

Comparison with Similar Compounds

The following table compares key structural and functional attributes of N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with analogous benzamide derivatives containing boronic ester groups:

Key Structural and Functional Insights :

Electronic Effects: The nitro group in the target compound significantly withdraws electron density from the benzene ring, enhancing electrophilicity at the boronic ester position. This contrasts with amino (electron-donating, ) or fluoro (moderate electron-withdrawing, ) substituents in analogs. tert-butylamide vs. cyclopropylamide (): The bulky tert-butyl group may reduce reaction rates in sterically demanding cross-couplings but improves solubility in nonpolar solvents.

Reactivity in Cross-Coupling: Suzuki-Miyaura reactions depend on the boronic ester's accessibility. The 3-nitro-5-boronic ester substitution in the target compound may direct coupling to the para position relative to NO₂, whereas analogs like 4-boronic ester benzamides () offer different regioselectivity.

Biological Relevance :

- Nitro groups are often reduced to amines in vivo, suggesting the target compound could act as a prodrug. Comparatively, fluoro -containing analogs () are metabolically stable and favored in drug design.

Synthetic Utility :

生物活性

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound notable for its unique structure that incorporates a nitro group, a tert-butyl group, and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is with a molecular weight of approximately 348.2018 g/mol. The compound's structure is characterized by the presence of functional groups that facilitate various chemical reactions and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amine under specific conditions, which may enhance the compound's reactivity and biological efficacy.

- Dioxaborolane Moiety : This component can participate in cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.

- Steric Hindrance : The tert-butyl group provides steric hindrance that can influence the selectivity and reactivity of the compound in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may possess antiparasitic properties. For example, modifications to the dioxaborolane moiety have been shown to enhance activity against certain parasites while balancing metabolic stability .

Table 1: Biological Activity Overview

Case Studies

- Antiparasitic Activity Evaluation : In a study evaluating various derivatives of similar compounds, it was found that modifications at specific positions significantly influenced both activity and metabolic stability. For instance, certain pyridyl substitutions led to decreased potency but improved solubility .

- Enzyme Interaction : The compound's ability to inhibit enzymes such as NS5B has been documented. In vitro assays indicated that specific analogs demonstrated low IC50 values (e.g., <50 nM), suggesting potent inhibitory effects against viral replication pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Answer:

The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

- Boronic ester installation : Use Miyaura borylation (Pd-catalyzed coupling with bis(pinacolato)diboron) to introduce the dioxaborolane group at the 5-position. Optimize conditions with Pd(dppf)Cl₂ (1–5 mol%), KOAc (3 equiv.), and anhydrous dioxane at 80–100°C for 12–24 hours .

- Nitration : Introduce the nitro group at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity via LC-MS or TLC .

- Amide formation : React the carboxylic acid precursor with tert-butylamine via coupling agents like EDCl/HOBt or DIC/DMAP in DMF, followed by purification via silica gel chromatography (hexane/EtOAc gradient) .

Basic: How can the structure of this compound be confirmed spectroscopically?

Answer:

Critical spectroscopic methods include:

- ¹H/¹³C NMR : Verify the tert-butyl group (δ ~1.3 ppm, singlet for 9H) and aromatic protons (split patterns consistent with nitro and boronic ester substituents). The dioxaborolane group’s quaternary carbons appear at ~85–90 ppm in ¹³C NMR .

- HRMS : Confirm molecular weight (expected [M+H]⁺: ~375.2 g/mol) with <2 ppm error. For boronic esters, ESI+ in acetonitrile is optimal .

- IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and nitro group (~1520 cm⁻¹, asymmetric stretch) .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Moisture sensitivity : The boronic ester hydrolyzes in aqueous media. Store under inert gas (Ar/N₂) at –20°C in sealed vials with molecular sieves .

- Light sensitivity : Protect nitro-containing compounds from UV light to prevent decomposition. Use amber glassware .

- Purity monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O mobile phase) ensures >95% purity. Adjust gradients to resolve nitro/byproduct peaks .

Advanced: How does the nitro group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nitro group:

- Deactivates the aromatic ring : Reduces electron density, slowing oxidative addition in Suzuki-Miyaura reactions. Use Pd catalysts with strong electron-donating ligands (e.g., PtBu₃ or SPhos) to enhance activity .

- Directs meta-substitution : In subsequent functionalization (e.g., SNAr), the nitro group directs incoming nucleophiles to the para position relative to itself. Validate via competition experiments with model substrates .

- Risk of reduction : Under hydrogenation conditions, the nitro group may reduce to NH₂, altering reactivity. Use controlled hydrogen pressure (1–3 atm) with Pt/C or switch to transfer hydrogenation .

Advanced: How to resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions involving this compound?

Answer:

Discrepancies often arise from:

- Base selection : K₂CO₃ (common in DMF/H₂O) may hydrolyze the boronic ester. Test alternatives like CsF or K₃PO₄ in anhydrous THF .

- Pd leaching : Use XPS or ICP-MS to quantify Pd residues in the product. Implement scavengers (e.g., SiliaBond Thiol) or switch to heterogeneous catalysts (e.g., Pd/C) .

- Substrate purity : Trace impurities (e.g., free boronic acid) inhibit coupling. Pre-purify via recrystallization (EtOH/H₂O) .

Advanced: What computational methods predict the electronic effects of substituents on this compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (Mulliken charges) and identify reactive sites. Compare HOMO/LUMO energies with/without nitro and tert-butyl groups .

- Transition state modeling : Simulate Pd insertion into the C–B bond using Gaussian08. Compare activation barriers for substituted vs. unsubstituted analogs .

- Solvent effects : Use COSMO-RS to predict solvation effects on reaction rates in polar vs. non-polar solvents .

Advanced: How to mitigate side reactions during amide bond formation?

Answer:

- Coupling agent optimization : Replace EDCl with T3P (propylphosphonic anhydride) to reduce racemization. Monitor by ¹H NMR for byproduct formation (e.g., symmetric anhydrides) .

- Steric hindrance : The tert-butyl group slows amidation. Use microwave-assisted synthesis (80°C, 30 min) to enhance kinetics .

- Purification challenges : Use reverse-phase HPLC (C18, MeCN/H₂O with 0.1% TFA) to separate unreacted amine and acylurea byproducts .

Advanced: What analytical techniques differentiate this compound from structural analogs?

Answer:

- X-ray crystallography : If crystals are obtainable (e.g., via slow EtOH evaporation), compare unit cell parameters with analogs (e.g., 4-tert-butyl-N-(2-chlorophenyl)benzamide ).

- 2D NMR : NOESY confirms spatial proximity between tert-butyl and nitro groups. HSQC/TOCSY resolves overlapping aromatic signals .

- Tandem MS/MS : Fragment patterns (e.g., loss of pinacol [100 Da] or tert-butyl [57 Da]) distinguish it from chloro or methoxy analogs .

Advanced: How does the tert-butyl group impact solubility and crystallization?

Answer:

- Solubility : The hydrophobic tert-butyl group enhances solubility in non-polar solvents (toluene, CH₂Cl₂) but reduces aqueous solubility. For biological assays, use DMSO co-solvents (<1% v/v) .

- Crystallization : Tert-butyl induces steric hindrance, complicating crystal growth. Screen solvents with high polarity (e.g., EtOAc/hexane) and additives (e.g., 1% n-octanol) .

Advanced: What strategies stabilize the boronic ester against protodeboronation?

Answer:

- pH control : Maintain reaction pH >7 to prevent acid-mediated deboronation. Use buffered systems (e.g., phosphate buffer, pH 8) .

- Chelation : Add ligands like 2,2'-bipyridyl to stabilize the Pd-boronate intermediate during cross-coupling .

- Low-temperature storage : Store at –80°C in anhydrous DMSO to minimize hydrolysis over long-term .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。